3-Fluoro-2-methylbenzyl alcohol chemical properties
3-Fluoro-2-methylbenzyl alcohol chemical properties
An In-Depth Technical Guide to 3-Fluoro-2-methylbenzyl Alcohol: Properties, Synthesis, and Applications
Abstract
3-Fluoro-2-methylbenzyl alcohol (CAS No: 500912-13-0) is a fluorinated aromatic alcohol that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique substitution pattern—a sterically accessible hydroxyl group, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of fluorine can significantly modulate the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, key reactivity patterns, and essential safety guidelines, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
3-Fluoro-2-methylbenzyl alcohol is a substituted aromatic compound characterized by a benzyl alcohol core functionalized with a fluorine atom at the C3 position and a methyl group at the C2 position of the benzene ring.
Structural and Chemical Identifiers
A summary of the key identifiers for 3-Fluoro-2-methylbenzyl alcohol is presented below.
| Identifier | Value | Source |
| IUPAC Name | (3-Fluoro-2-methylphenyl)methanol | [1] |
| CAS Number | 500912-13-0 | |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.15 g/mol | [2] |
| Monoisotopic Mass | 140.06374 Da | [1] |
| Canonical SMILES | CC1=C(C=CC=C1F)CO | [1] |
Physical Properties
Detailed experimental data on the physical properties of 3-Fluoro-2-methylbenzyl alcohol are not extensively reported in publicly available literature. However, based on structurally similar compounds such as other substituted benzyl alcohols, it is expected to be a liquid or a low-melting solid at standard temperature and pressure, with limited solubility in water but good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents.
Spectroscopic and Analytical Profile
The structural elucidation of 3-Fluoro-2-methylbenzyl alcohol relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below, providing a benchmark for sample characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the title compound.
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¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift, typically between 2-5 ppm, which can be exchanged with D₂O.[3] The benzylic methylene protons (-CH₂) would resonate as a singlet around 4.7 ppm. The aromatic region (approx. 6.9-7.2 ppm) would show complex multiplets for the three aromatic protons due to spin-spin coupling with each other and with the ¹⁹F atom. The methyl protons (-CH₃) would appear as a singlet around 2.2-2.3 ppm.
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms. The benzylic carbon (-CH₂) would appear around 60-65 ppm. The methyl carbon (-CH₃) would be found upfield, around 15-20 ppm. The six aromatic carbons would have shifts between 110-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[3]
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O-H Stretch: A strong and broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
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C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are found just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretching vibrations are expected as medium-to-weak bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong C-O stretching band for the primary alcohol is anticipated in the 1000-1050 cm⁻¹ range.
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C-F Stretch: A strong C-F stretching vibration should be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 140.
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Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give a peak at m/z = 122, and alpha-cleavage leading to the loss of a hydroxyl radical (M-17) to yield a fragment at m/z = 123. The base peak is often the M-1 peak (m/z = 139) or the tropylium-like cation derived from it. Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for ion mobility-mass spectrometry analysis.[1]
| Spectral Data | Expected Characteristics |
| ¹H NMR | -OH (broad s, 2-5 ppm), -CH₂ (s, ~4.7 ppm), Ar-H (m, 6.9-7.2 ppm), -CH₃ (s, ~2.3 ppm) |
| ¹³C NMR | 8 signals, C-F coupling (~245 Hz), C-O (~62 ppm), C-CH₃ (~17 ppm) |
| IR (cm⁻¹) | 3200-3500 (O-H), >3000 (Ar C-H), <3000 (Aliphatic C-H), 1000-1050 (C-O) |
| MS (m/z) | 140 (M⁺), 123 (M-OH), 122 (M-H₂O) |
Synthesis and Purification
A reliable and common method for the preparation of 3-Fluoro-2-methylbenzyl alcohol in a laboratory setting is the chemoselective reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde.
Retrosynthetic Analysis and Workflow
The synthesis strategy hinges on the reduction of a carbonyl group, a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones over other reducible functional groups, and operational simplicity.
Caption: Retrosynthetic analysis and forward synthesis workflow.
Step-by-Step Experimental Protocol
This protocol describes the reduction of 3-fluoro-2-methylbenzaldehyde to 3-Fluoro-2-methylbenzyl alcohol.
Materials:
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3-Fluoro-2-methylbenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2-0.3 M concentration). Cool the flask to 0 °C using an ice-water bath.
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Causality: Methanol serves as a protic solvent that is compatible with NaBH₄ and helps to protonate the intermediate alkoxide. The reaction is cooled to 0 °C to moderate the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.
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Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes.
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Causality: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde. Portion-wise addition is a critical safety and control measure to manage the reaction rate and temperature.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
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Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.
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Causality: Quenching with water safely destroys unreacted hydride. Acidification neutralizes the basic methoxide and borate salts, facilitating the subsequent extraction.
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Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
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Causality: Ethyl acetate is a suitable solvent for extracting the desired alcohol product, which has higher solubility in the organic phase than in the aqueous phase. Multiple extractions maximize product recovery.
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Purification: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
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Causality: The brine wash removes residual water and some water-soluble impurities. The drying agent removes all traces of water from the organic solvent, which is essential before solvent evaporation.
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Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-Fluoro-2-methylbenzyl alcohol. The final product's identity and purity should be confirmed using NMR and IR spectroscopy as described in Section 2.0.
Chemical Reactivity and Synthetic Utility
3-Fluoro-2-methylbenzyl alcohol is a versatile synthon whose reactivity can be divided into transformations involving the hydroxyl group and the aromatic ring.
Caption: Key reactivity pathways of 3-Fluoro-2-methylbenzyl alcohol.
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Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize it directly to 3-fluoro-2-methylbenzoic acid.
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Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (Fischer esterification) or acyl chlorides. It can also be converted into an ether via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
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Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide (e.g., using SOCl₂ or PBr₃) to prepare the corresponding benzyl halides, which are potent electrophiles for substitution reactions.
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Applications in Medicinal Chemistry: As a synthetic intermediate, this molecule allows for the introduction of the 3-fluoro-2-methylbenzyl moiety into complex molecular scaffolds. This is particularly valuable in drug design, where the fluorine atom can enhance metabolic stability, improve lipophilicity, and favorably influence protein-ligand interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methylbenzyl alcohol is not widely available, safety precautions should be based on data from structurally related benzyl alcohols.[4][5][6]
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Hazards: Assumed to be an irritant to the skin and eyes.[4][5] May be harmful if swallowed or inhaled.
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Handling:
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Storage:
Conclusion
3-Fluoro-2-methylbenzyl alcohol is a chemical intermediate of significant value, particularly for applications in pharmaceutical and agrochemical research. Its well-defined spectroscopic signature allows for straightforward characterization, and its synthesis is readily achievable through standard laboratory procedures. The compound's reactivity at both the hydroxyl group and the aromatic ring provides synthetic chemists with a flexible tool for molecular design and construction. Adherence to standard safety protocols is essential when handling this and related chemical reagents.
References
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Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... (n.d.). Google Patents.
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. (2020, April 4). YouTube. Retrieved January 12, 2026, from [Link]
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